molecular formula C7H6N2O3 B1409162 3-Methyl-4-nitropyridine-2-carbaldehyde CAS No. 1211578-42-5

3-Methyl-4-nitropyridine-2-carbaldehyde

Cat. No.: B1409162
CAS No.: 1211578-42-5
M. Wt: 166.13 g/mol
InChI Key: SGVRGNKGNKARLA-UHFFFAOYSA-N
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Description

3-Methyl-4-nitropyridine-2-carbaldehyde is a heterocyclic organic compound with the molecular formula C7H6N2O3 It is a derivative of pyridine, characterized by the presence of a nitro group at the 4-position, a methyl group at the 3-position, and an aldehyde group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-nitropyridine-2-carbaldehyde typically involves the nitration of 3-methylpyridine followed by formylation. One common method includes the nitration of 3-methylpyridine using nitric acid and sulfuric acid to introduce the nitro group at the 4-position. The resulting 3-methyl-4-nitropyridine is then subjected to formylation using a Vilsmeier-Haack reaction, which involves the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the aldehyde group at the 2-position .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-nitropyridine-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C), iron powder (Fe) in acidic conditions

    Substitution: Nucleophiles such as amines or thiols under basic conditions

Major Products Formed

    Oxidation: 3-Methyl-4-nitropyridine-2-carboxylic acid

    Reduction: 3-Methyl-4-aminopyridine-2-carbaldehyde

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used

Scientific Research Applications

3-Methyl-4-nitropyridine-2-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds and as a building block in organic synthesis.

    Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic properties.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-4-nitropyridine-2-carbaldehyde depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form more complex molecules. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects

Properties

IUPAC Name

3-methyl-4-nitropyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O3/c1-5-6(4-10)8-3-2-7(5)9(11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGVRGNKGNKARLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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